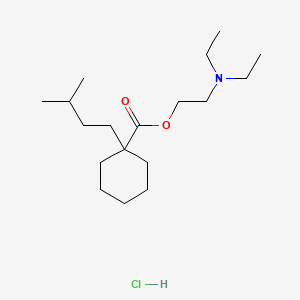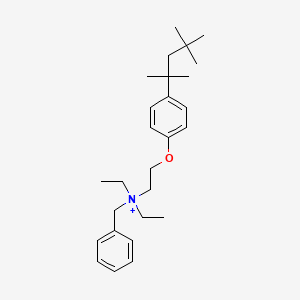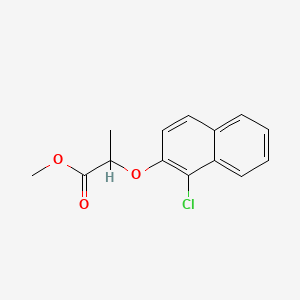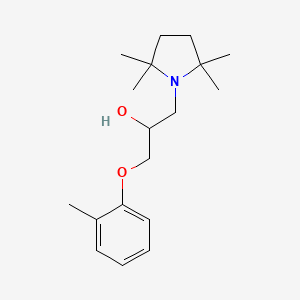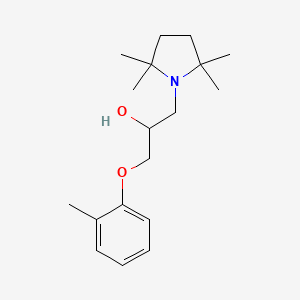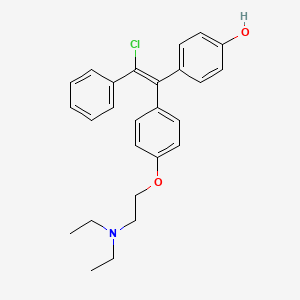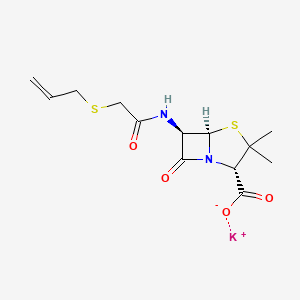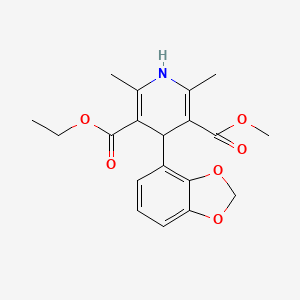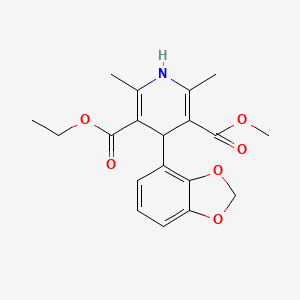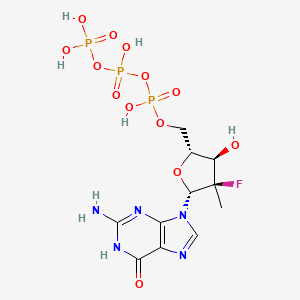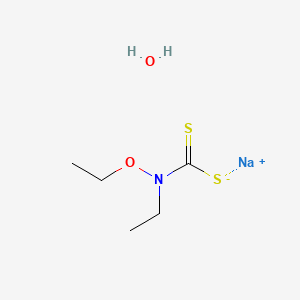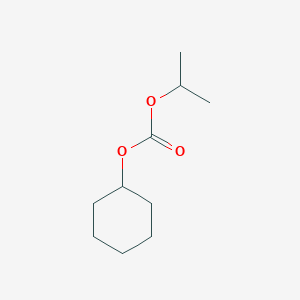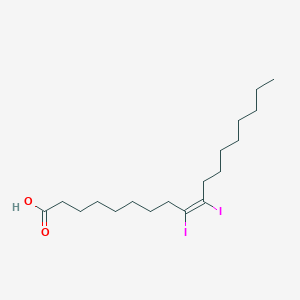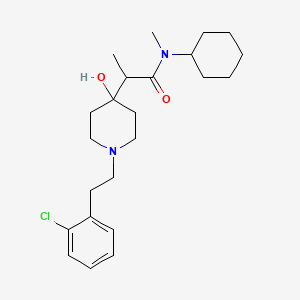
metformin XR
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Metformin Extended Release (XR) is a formulation of metformin hydrochloride, a widely used oral antihyperglycemic agent. It is primarily prescribed for the management of type 2 diabetes mellitus. Metformin XR helps to control blood glucose levels by improving the body’s response to insulin and reducing the amount of glucose produced by the liver. This extended-release formulation allows for once-daily dosing, improving patient compliance and reducing gastrointestinal side effects compared to immediate-release formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions: Metformin hydrochloride is synthesized through the reaction of dimethylamine hydrochloride with 2-cyanoguanidine (dicyandiamide) under controlled conditions. The reaction typically proceeds as follows:
H2N−C(NH)NH2+H2N−C(NH)NH2→H2N−C(NH)NH−C(NH)NH2
This intermediate is then reacted with dimethylamine hydrochloride to form metformin hydrochloride:
H2N−C(NH)NH−C(NH)NH2+2CH3NH2⋅HCl→C4H11N5⋅HCl+NH4Cl
Industrial Production Methods: Industrial production of metformin hydrochloride involves similar synthetic routes but on a larger scale, with stringent control over reaction conditions to ensure high purity and yield. The process includes:
Reaction: Mixing of reactants in large reactors.
Purification: Crystallization and filtration to remove impurities.
Drying: Removal of solvent to obtain pure metformin hydrochloride crystals.
Formulation: Incorporation into extended-release tablets using specialized excipients and coating techniques to control the release rate.
Chemical Reactions Analysis
Types of Reactions: Metformin hydrochloride primarily undergoes:
Oxidation: Metformin can be oxidized under certain conditions, although it is relatively stable.
Substitution: It can participate in substitution reactions, particularly involving its amino groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Various oxidized derivatives depending on the conditions.
Substitution Products: N-alkyl or N-acyl derivatives of metformin.
Scientific Research Applications
Metformin XR is extensively studied for its applications beyond diabetes management:
Chemistry: Used as a model compound in studies of drug release kinetics and formulation science.
Biology: Investigated for its effects on cellular metabolism and mitochondrial function.
Medicine: Explored for potential benefits in treating polycystic ovary syndrome, obesity, and as an adjunct therapy in cancer treatment.
Industry: Utilized in the development of sustained-release pharmaceutical formulations.
Mechanism of Action
Metformin XR exerts its effects through multiple mechanisms:
Reduction of Hepatic Glucose Production: Inhibits gluconeogenesis in the liver.
Improvement of Insulin Sensitivity: Enhances peripheral glucose uptake and utilization.
Activation of AMP-Activated Protein Kinase (AMPK): AMPK activation leads to improved insulin sensitivity and reduced hepatic glucose production.
Alteration of Gut Microbiota: Modifies the composition of gut microbiota, contributing to its metabolic effects.
Comparison with Similar Compounds
Metformin XR is compared with other biguanides and antihyperglycemic agents:
Phenformin: Withdrawn due to high risk of lactic acidosis.
Buformin: Similar mechanism but less commonly used due to safety concerns.
Sulfonylureas: Different mechanism, stimulating insulin release from pancreatic beta cells.
Thiazolidinediones: Improve insulin sensitivity but with different side effect profiles.
Uniqueness of this compound:
Safety Profile: Lower risk of hypoglycemia and weight gain compared to other antihyperglycemic agents.
Extended Release: Improved patient compliance and reduced gastrointestinal side effects.
Properties
Molecular Formula |
C4H12ClN5 |
|---|---|
Molecular Weight |
165.62 g/mol |
IUPAC Name |
1-carbamimidoyl-1,2-dimethylguanidine;hydrochloride |
InChI |
InChI=1S/C4H11N5.ClH/c1-8-4(7)9(2)3(5)6;/h1-2H3,(H3,5,6)(H2,7,8);1H |
InChI Key |
GWWIHNWMWIJWRT-UHFFFAOYSA-N |
Canonical SMILES |
CN=C(N)N(C)C(=N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


